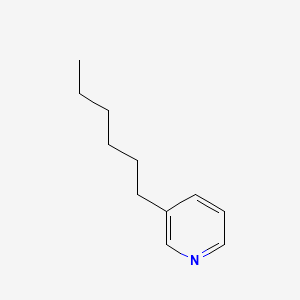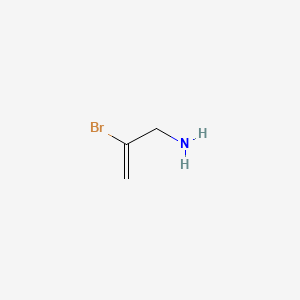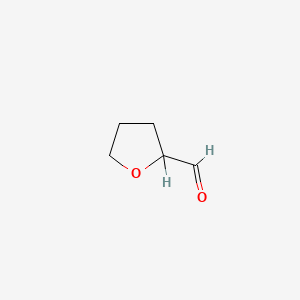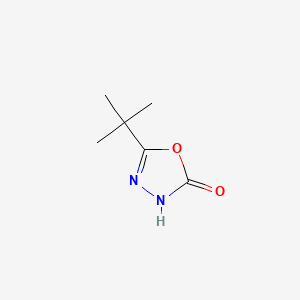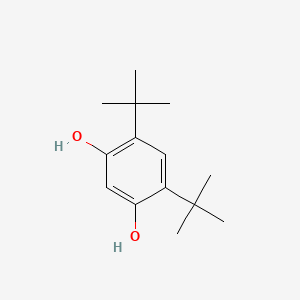
4,6-ジ-tert-ブチルレソルシノール
概要
説明
4,6-Di-tert-butylresorcinol: is an organic compound with the molecular formula C14H22O2. It is a derivative of resorcinol, where two tert-butyl groups are substituted at the 4 and 6 positions of the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
科学的研究の応用
4,6-Di-tert-butylresorcinol has several scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: It is studied for its potential antioxidant properties in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its antioxidant properties.
Industry: It is used as a stabilizer in the production of plastics and rubber.
準備方法
Synthetic Routes and Reaction Conditions: 4,6-Di-tert-butylresorcinol can be synthesized through the alkylation of resorcinol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the following steps:
- An acid catalyst such as sulfuric acid or hydrochloric acid is introduced to facilitate the alkylation reaction.
- The reaction mixture is stirred at a controlled temperature, usually around 60-80°C, for several hours.
- The product is then purified through recrystallization or column chromatography to obtain pure 4,6-Di-tert-butylresorcinol .
Resorcinol: is dissolved in a suitable solvent such as dichloromethane.
Tert-butyl alcohol: is added to the solution.
Industrial Production Methods: In industrial settings, the production of 4,6-Di-tert-butylresorcinol may involve continuous flow reactors to enhance efficiency and yield. The use of heteropolyacid-based catalysts has been explored to improve selectivity and reduce by-products .
化学反応の分析
Types of Reactions: 4,6-Di-tert-butylresorcinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
作用機序
The mechanism of action of 4,6-Di-tert-butylresorcinol primarily involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to cells and materials. The molecular targets include reactive oxygen species, and the pathways involved are those related to oxidative stress and free radical neutralization .
類似化合物との比較
2,6-Di-tert-butyl-4-methylphenol (BHT): Another antioxidant used in food and industrial applications.
4-tert-butylresorcinol: A mono-substituted derivative with similar antioxidant properties.
Comparison:
Uniqueness: 4,6-Di-tert-butylresorcinol is unique due to the presence of two tert-butyl groups, which enhance its steric hindrance and stability compared to mono-substituted derivatives.
Antioxidant Properties: It has superior antioxidant properties compared to some similar compounds due to the increased steric protection provided by the tert-butyl groups.
特性
IUPAC Name |
4,6-ditert-butylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,15-16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFMXIXXYWHFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063818 | |
| Record name | 1,3-Benzenediol, 4,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5374-06-1 | |
| Record name | 4,6-Di-tert-butylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5374-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Di-tert-butylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005374061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediol, 4,6-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediol, 4,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-di-tert-butylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DI-TERT-BUTYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W0IAD4I0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4,6-di-tert-butylresorcinol influence its antioxidant properties?
A1: 4,6-Di-tert-butylresorcinol exhibits significantly stronger antioxidant activity compared to unsubstituted resorcinol. [] This enhanced activity can be attributed to the presence of the two tert-butyl groups at the 4 and 6 positions of the resorcinol ring. These bulky substituents likely provide steric hindrance, protecting the phenolic hydroxyl groups from participating in reactions that could lead to the formation of pro-oxidant species. Additionally, the electron-donating nature of the tert-butyl groups can increase the electron density of the aromatic ring, further stabilizing phenoxyl radicals formed during the antioxidant mechanism.
Q2: What are the challenges in synthesizing mesoporous alumina nanoparticles (MAN) for catalytic applications, and how can 4,6-di-tert-butylresorcinol be involved?
A2: One significant challenge in synthesizing MAN is controlling particle size and preventing agglomeration. [] Conventional methods often lead to large particles with low surface area, limiting their catalytic efficiency. Research has shown that using organic templates during synthesis can help control particle size and morphology. Additionally, incorporating Brønsted acid precursors, such as sulfuric acid, into the MAN structure can enhance their acidity and catalytic activity.
Q3: Can zeolites be used as catalysts for synthesizing 4,6-di-tert-butylresorcinol?
A3: Yes, zeolites, particularly modified zeolite beta, have shown promise as catalysts for the Friedel-Crafts alkylation of resorcinol, leading to the formation of 4,6-di-tert-butylresorcinol. [] Research has demonstrated that modifying zeolite beta by adjusting the SiO2/Al2O3 ratio and incorporating niobium oxide can significantly influence its acidity and, consequently, its catalytic activity and selectivity for 4,6-di-tert-butylresorcinol.
Q4: How does copper(II) mediate the oxidation of 4,6-di-tert-butylresorcinol?
A4: While copper(II)-mediated oxidation of phenols typically results in oxidative coupling, 4,6-di-tert-butylresorcinol undergoes direct oxygenation in the presence of copper(II). [] This unique reactivity is attributed to the tert-butyl substituents, which influence the electronic properties and reactivity of the resorcinol ring. The proposed mechanism involves the formation of a copper(II)-resorcinolate complex, which exists in equilibrium with a charge-transfer radical form. This radical species then reacts regioselectively with molecular oxygen, leading to oxygenation at the activated positions of the resorcinol ring.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




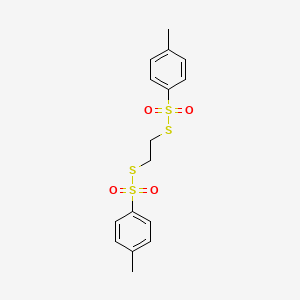
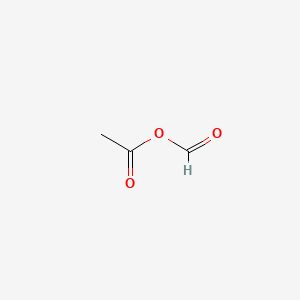

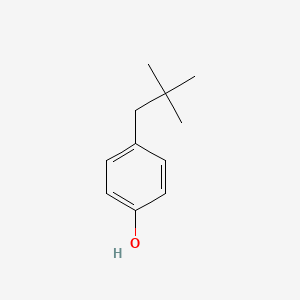
![[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride](/img/structure/B1329442.png)
